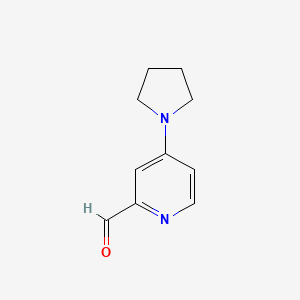
2-Formyl-4-pyrrolidin-1-YL pyridine
Vue d'ensemble
Description
The molecule “2-Formyl-4-pyrrolidin-1-YL pyridine” is a type of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule consists of a pyrrodinyl group attached via N to the 4-position of pyridine .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The title compound was obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis
The structure of the compound was determined by MS, 1 H NMR, 13 C NMR and infrared spectrum . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis
The reaction of 2-Formyl-4-pyrrolidin-1-YL pyridine proceeds via a dioxolanone intermediate . This intermediate can be obtained by treating either the p-nitrophenyl ester or the pentafluorophenyl ester of glycolic acid with FPP in chloroform in the absence of methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be modified by introducing various functional groups into the pyrrolidine scaffold . For example, the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 2-Formyl-4-pyrrolidin-1-YL pyridine is involved in complex chemical reactions like the Claisen-Schmidt reaction, leading to compounds with potential applications in antibacterial and antifungal areas. One such compound showed a significant activity that was nine times higher towards Cryptococcus neoformans than Nistatin, commonly used in medical practice (Rusnac et al., 2020).
Molecular Properties and Spectroscopy
- Density Functional Theory (DFT) calculations were employed to study the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. This study contributes to a deeper understanding of the molecular behavior of such compounds (Umar, 2009).
Coordination Chemistry
- Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related compounds have been explored for their potential in coordination chemistry. Notably, these derivatives have been highlighted for applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalytic Applications
- The catalytic role of 4-(Pyrrolidin-1-yl)pyridine in chemical reactions such as deconjugative esterification has been documented. This demonstrates the compound's utility in facilitating specific chemical transformations (Sano et al., 2006).
Antimicrobial Activity
- Several pyrrolidine-containing compounds, including 2-Bromo-4-(pyrrolidin-1-yl)pyridine derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of these compounds in combating a range of bacterial infections (Bogdanowicz et al., 2013).
Ultrasound-Assisted Synthesis
- An ultrasound-assisted synthesis method for related pyrrolidin-1-yl compounds has been developed, highlighting an efficient, high-yield process. This method underscores the potential for innovative synthesis techniques in the field (Shelke et al., 2009).
Quantum Chemical Investigation
- Quantum chemical investigations into molecules like pyrrolidinones, which are related to pyrrolidin-1-yl pyridine, offer insights into their electronic properties and molecular behavior. This research is crucial for understanding and potentially manipulating the properties of such compounds (Bouklah et al., 2012).
Antimalarial Research
- 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as novel antimalarial scaffolds, indicating the potential of pyrrolidin-related compounds in addressing global health challenges like malaria (Okaniwa et al., 2021).
Safety And Hazards
According to the safety data sheet of a similar compound, Pyridine, it is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled (Categories 4). It also causes skin irritation (Category 2) and serious eye irritation (Category 2A) .
Orientations Futures
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-7-10(3-4-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTQGXBIVPBBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454206 | |
| Record name | 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-pyrrolidin-1-YL pyridine | |
CAS RN |
184304-16-3 | |
| Record name | 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



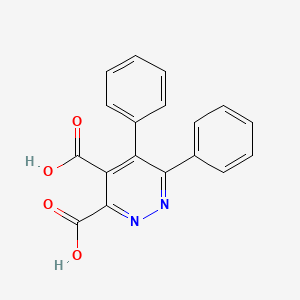
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
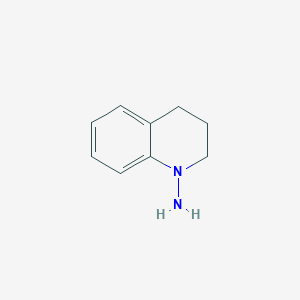
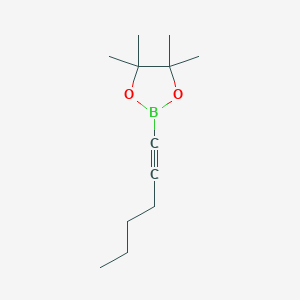
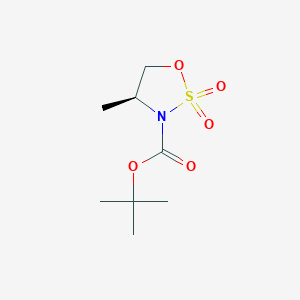
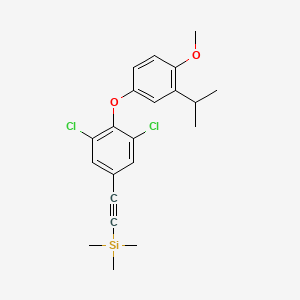
![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)
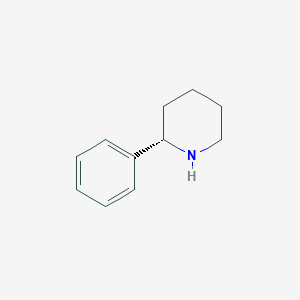
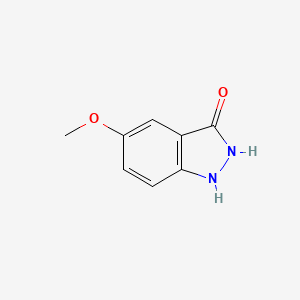
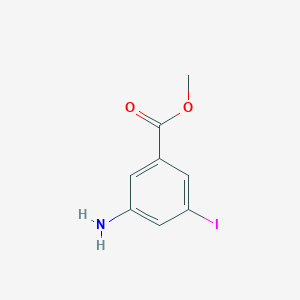
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
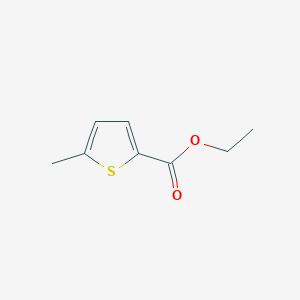
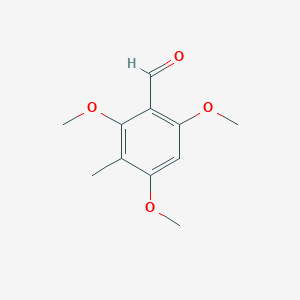
![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)